molecular formula C20H21NO5S B14137664 Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate CAS No. 895929-42-7

Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B14137664
CAS No.: 895929-42-7
M. Wt: 387.5 g/mol
InChI Key: KMRCUFGJOWGWDY-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups, a sulfanylacetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of dimethyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Sulfanylacetyl Group: The next step involves the introduction of the sulfanylacetyl group. This can be done by reacting the benzene derivative with 1-phenylethyl mercaptan in the presence of a base such as sodium hydride.

    Formation of the Amino Group: The final step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various amines and bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylacetyl group may play a key role in binding to these targets, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate:

    Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,4-dicarboxylate: Similar structure but different position of the carboxylate groups.

    Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,2-dicarboxylate: Similar structure but different position of the carboxylate groups.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both sulfanyl and amino groups provides opportunities for diverse chemical modifications and interactions.

Properties

CAS No.

895929-42-7

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

dimethyl 5-[[2-(1-phenylethylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H21NO5S/c1-13(14-7-5-4-6-8-14)27-12-18(22)21-17-10-15(19(23)25-2)9-16(11-17)20(24)26-3/h4-11,13H,12H2,1-3H3,(H,21,22)

InChI Key

KMRCUFGJOWGWDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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